N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC15159158
Molecular Formula: C16H18N4
Molecular Weight: 266.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N4 |
|---|---|
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C16H18N4/c1-11-12(2)18-15-14(13-8-6-5-7-9-13)10-17-20(15)16(11)19(3)4/h5-10H,1-4H3 |
| Standard InChI Key | ZPTVGRWFIFZBEW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N(C)C |
Introduction
Chemical Identity and Structural Features
N,N,5,6-Tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS No.: [withheld]; molecular formula: ) features a pyrazolo[1,5-a]pyrimidine scaffold with distinct substituents:
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A 3-phenyl group at position 3 of the pyrazole ring.
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Methyl groups at positions 5 and 6 of the pyrimidine ring.
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An N,N-dimethylamine moiety at position 7.
The compound’s structural uniqueness arises from the fusion of pyrazole and pyrimidine rings, which confers rigidity and planar geometry conducive to interactions with biological targets. Key physicochemical properties include a molecular weight of 266.34 g/mol, a calculated LogP (partition coefficient) indicative of moderate lipophilicity, and a polar surface area (PSA) of 56.21 Ų, suggesting favorable membrane permeability.
Table 1: Physicochemical Properties of N,N,5,6-Tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.34 g/mol |
| Exact Mass | 266.15300 Da |
| PSA | 56.21 Ų |
| LogP | 3.32 (estimated) |
| InChI Key | ZPTVGRWFIFZBEW-UHFFFAOYSA-N |
The compound’s stereoelectronic profile, including its electron-rich pyrimidine ring and hydrophobic phenyl group, positions it as a candidate for targeting enzymes or receptors in medicinal chemistry.
Synthetic Routes and Methodological Advances
The synthesis of N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves multi-step organic transformations, typically beginning with the construction of the pyrazolo[1,5-a]pyrimidine core. A general approach includes:
Core Formation via Cyclocondensation
The pyrazolo[1,5-a]pyrimidine scaffold is synthesized through cyclocondensation reactions between β-enaminones and 3-aminopyrazoles. For example, microwave-assisted methods have been employed to enhance regioselectivity and yield in analogous pyrazolo[1,5-a]pyrimidines .
Functionalization at Position 7
The 7-amino group is introduced via nucleophilic substitution of a chlorinated intermediate. In this compound, dimethylamine is introduced using 2-pyridinemethanamine or similar amines under reflux conditions, as demonstrated in related pyrazolo[1,5-a]pyrimidin-7-amines .
Methylation and Phenyl Substitution
Methyl groups at positions 5 and 6 are introduced via alkylation reactions, while the 3-phenyl group is typically incorporated early in the synthesis using phenyl-substituted precursors.
Key Challenges:
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Regioselectivity: Ensuring correct substitution patterns requires careful control of reaction conditions .
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Purification: Chromatographic techniques are often necessary due to the compound’s moderate polarity.
Physicochemical and Pharmacokinetic Profiling
Table 2: Predicted ADME Properties
| Property | Value |
|---|---|
| Water Solubility | Low (LogS ≈ -4.5) |
| Plasma Protein Binding | High (>90%) |
| CYP450 Inhibition | Moderate (CYP3A4 substrate) |
| hERG Inhibition | Low (IC > 10 μM) |
The compound’s low aqueous solubility may limit oral bioavailability, necessitating formulation strategies such as nanoparticle encapsulation. Its high plasma protein binding suggests a prolonged half-life, while minimal hERG liability reduces cardiac toxicity risks .
Applications in Medicinal Chemistry and Beyond
Drug Discovery
The compound’s scaffold is a privileged structure in kinase inhibitor development. For instance, analogs targeting JAK2 and CDK2 have entered preclinical trials.
Agricultural Chemistry
Pyrazolo[1,5-a]pyrimidines have been explored as fungicides and herbicides, leveraging their ability to disrupt microbial electron transport chains .
Material Science
Fluorescent derivatives could serve as organic light-emitting diodes (OLEDs) or molecular probes, capitalizing on their tunable emission profiles .
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